molecular formula C26H30N2O2 B7709605 N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide

N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide

Cat. No.: B7709605
M. Wt: 402.5 g/mol
InChI Key: PMEOQIIMSKJDAP-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide is a complex organic compound that features a cyclohexanecarboxamide core with various functional groups attached

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2/c1-17-12-13-21-15-22(25(29)27-23(21)14-17)16-28(24-11-7-8-18(2)19(24)3)26(30)20-9-5-4-6-10-20/h7-8,11-15,20H,4-6,9-10,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEOQIIMSKJDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC(=C3C)C)C(=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Derivative: Starting with a suitable quinoline precursor, such as 2-hydroxy-7-methylquinoline, which can be synthesized via Skraup synthesis or Friedländer synthesis.

    Alkylation: The quinoline derivative is then alkylated using a suitable alkylating agent to introduce the methyl group at the 3-position.

    Amidation: The alkylated quinoline is reacted with cyclohexanecarboxylic acid chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

    Coupling with Dimethylphenylamine: Finally, the intermediate is coupled with 2,3-dimethylphenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), Friedel-Crafts acylation reagents.

Major Products

    Oxidation: Formation of quinoline ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and functional properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The quinoline moiety could intercalate with DNA, while the amide linkage might facilitate binding to protein targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide: Lacks the methyl group on the quinoline ring.

    N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide: Has a benzamide instead of a cyclohexanecarboxamide core.

Uniqueness

The presence of both the dimethylphenyl and the hydroxy-methylquinoline groups in N-(2,3-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide provides a unique combination of electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity compared to similar compounds.

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